Genipin 1-beta-D-gentiobioside
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Overview
Description
Genipin 1-beta-D-gentiobioside is a bioactive iridoid glycoside isolated from the fruits of Gardenia jasminoides Ellis. This compound is known for its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . It has been studied for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .
Preparation Methods
Genipin 1-beta-D-gentiobioside can be obtained through the hydrolysis of geniposide, another iridoid glycoside found in Gardenia jasminoides fruits . The preparation process involves the extraction of geniposide from the plant material, followed by enzymatic or acidic hydrolysis to yield this compound . Industrial production methods focus on optimizing the extraction and hydrolysis processes to achieve high purity and yield .
Chemical Reactions Analysis
Genipin 1-beta-D-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Genipin 1-beta-D-gentiobioside has a wide range of scientific research applications. In chemistry, it is used as a reagent for the crosslinking of proteins and other biomolecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its anti-diabetic, hepatoprotective, and anti-inflammatory activities . It is also used in the design of biocatalysts and biological scaffolds for tissue engineering . Additionally, this compound has applications in the food industry as a natural colorant .
Mechanism of Action
The mechanism of action of genipin 1-beta-D-gentiobioside involves the activation of AMP-activated protein kinase and silencing information regulator-related enzyme 1, which in turn inhibits the nuclear factor-kappa B pathway . This leads to the suppression of oxidative stress and inflammation, contributing to its protective effects in diabetic nephropathy . This compound also inhibits uncoupling protein 2, reducing the generation of reactive oxygen species and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Genipin 1-beta-D-gentiobioside is similar to other iridoid glycosides such as geniposide and gardenoside . it is unique in its combination of hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . While geniposide also exhibits some of these activities, this compound has been shown to have a broader range of therapeutic effects . Other similar compounds include geniposidic acid and 6’-O-p-coumaroylgenipin-gentiobioside .
Properties
IUPAC Name |
methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYXYLPBWLLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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